zinc;nonanoate

Description

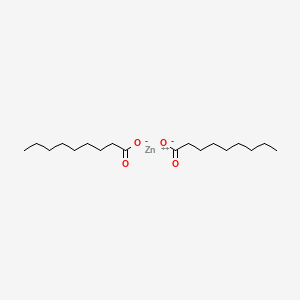

Zinc nonanoate (C₉H₁₇COO⁻)₂Zn²⁺, also known as zinc pelargonate , is a zinc carboxylate characterized by a nine-carbon alkyl chain. It belongs to Group I of zinc carboxylates, a classification based on structural and spectroscopic parameters, which includes short-chain (C < 9), odd-numbered long-chain (C > 10), and unsaturated carboxylates like zinc oleate (C₁₈:1) .

Structure

2D Structure

Properties

CAS No. |

7640-78-0 |

|---|---|

Molecular Formula |

C18H34O4Zn |

Molecular Weight |

379.8 g/mol |

IUPAC Name |

zinc;nonanoate |

InChI |

InChI=1S/2C9H18O2.Zn/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

PVLBCXWFQZZIGP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Zn+2] |

Related CAS |

112-05-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthesis of Zinc Nonanoate

The most authoritative and detailed preparation method for zinc nonanoate is described in recent peer-reviewed research focusing on medium- and long-chain zinc carboxylates. The synthesis follows a modified protocol based on classical metal soap preparation techniques:

Starting Materials : Nonanoic acid (purity ≥97%), zinc chloride (purity ≥98%), sodium hydroxide (purity ≥99.99%), and solvents such as ethanol (purity >99.2%) or water.

-

- Dissolve the nonanoic acid in ethanol (typically 50 mL for 5 mmol scale).

- Add an equimolar amount of sodium hydroxide solution (1.0 M) to the acid solution to form sodium nonanoate.

- Heat the mixture to approximately 70 °C to ensure complete neutralization.

- Add an aqueous solution of zinc chloride in excess to the reaction mixture at 70 °C.

- Upon addition of zinc chloride, a flocculent precipitate of zinc nonanoate forms immediately.

- Maintain the reaction temperature at 70 °C for 30–60 minutes to complete the formation.

- Filter the precipitate and wash thoroughly with water, ethanol, methanol, and acetone to remove impurities.

- Dry the product overnight at 40 °C.

- Recrystallize the dried product from ethanol to obtain single crystals suitable for structural analysis.

$$

2 \text{C}8\text{H}{17}\text{COOH} + \text{ZnCl}2 + 2 \text{NaOH} \rightarrow \text{Zn(C}8\text{H}{17}\text{COO)}2 + 2 \text{NaCl} + 2 \text{H}_2\text{O}

$$

This method yields zinc nonanoate as a white solid with well-defined crystalline properties.

Structural Characterization and Crystallization

Crystallization : Zinc nonanoate crystals are grown by slow evaporation of ethanol solutions at ambient conditions. The crystals are typically small, thin plates, which are fragile but suitable for single-crystal X-ray diffraction studies.

Crystal Structure : Zinc nonanoate crystallizes in the monoclinic space group Pc, similar to zinc octanoate, indicating analogous packing arrangements of the hydrocarbon chains in the lattice.

Coordination Environment : The zinc ion is coordinated tetrahedrally by four oxygen atoms from four different carboxylate groups. Each carboxylate ligand bridges two zinc atoms in a syn–anti bidentate manner, resulting in a polymeric structure.

| Parameter | Value |

|---|---|

| Space group | Pc (Monoclinic) |

| Zn–O bond lengths | Approximately 1.95 - 1.96 Å |

| Cell volume | Data not explicitly given; similar to zinc octanoate (~1325 ų) |

| Crystal system | Monoclinic |

These structural details were obtained using single-crystal X-ray diffraction with Cu-Kα radiation at low temperatures (150 K).

Analytical Techniques Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Ultra-high-field solid-state $$^{67}$$Zn NMR spectroscopy was used to confirm the zinc environment.

- $$^{13}$$C NMR provided information on the carbonyl and hydrocarbon chain environments.

- These techniques confirmed the formation of zinc nonanoate and its distinct geometric group among zinc carboxylates.

Fourier Transform Infrared (FTIR) Spectroscopy :

- FTIR spectra showed characteristic carboxylate stretching vibrations confirming zinc carboxylate formation.

- The data supported the bidentate bridging coordination mode of the carboxylate groups.

-

- The washing steps with various solvents ensure removal of sodium chloride and unreacted precursors.

- Drying and recrystallization enhance purity and crystallinity, critical for structural studies.

Summary Table of Preparation Conditions

| Step | Conditions/Details |

|---|---|

| Acid dissolution | Nonanoic acid in ethanol, 50 mL per 5 mmol |

| Neutralization | Equimolar NaOH (1.0 M), heated to 70 °C |

| Zinc source addition | ZnCl₂ aqueous solution, excess, at 70 °C |

| Reaction time | 30–60 minutes at 70 °C |

| Precipitate washing | Water, ethanol, methanol, acetone |

| Drying | Overnight at 40 °C |

| Recrystallization solvent | Ethanol |

| Crystal growth | Slow evaporation at ambient temperature |

Research Outcomes and Applications

- The described preparation method yields high-purity zinc nonanoate suitable for advanced structural and spectroscopic studies.

- The availability of single crystals has enabled the first detailed X-ray crystallographic analysis of zinc nonanoate, revealing its polymeric zinc-carboxylate network.

- The structural insights contribute to understanding the behavior of zinc soaps in industrial and conservation contexts, such as their role in paint degradation and as additives in materials.

- The multi-technique approach combining synthesis, crystallography, and spectroscopy sets a benchmark for preparing and analyzing similar metal carboxylates.

Chemical Reactions Analysis

Thermal Decomposition

Zinc nonanoate undergoes thermal degradation at elevated temperatures, forming zinc oxide (ZnO), carbon dioxide, and water . This reaction is critical for applications in nanoparticle synthesis and material coatings.

Decomposition Pathway

Thermal Stability Data

| Decomposition Temperature | Products | Application | Source |

|---|---|---|---|

| 200–250°C | ZnO, CO₂, H₂O | Nanoparticle synthesis |

Transesterification

In biodiesel production, it facilitates the conversion of triglycerides to methyl esters via transesterification. Compared to shorter-chain carboxylates (e.g., zinc acetate), zinc nonanoate offers moderate reactivity but improved solubility in nonpolar substrates .

Catalytic Efficiency Comparison

| Catalyst | Reaction Rate (mmol/min) | Substrate Compatibility | Source |

|---|---|---|---|

| Zinc nonanoate | 0.45 | Broad (C8–C18 chains) | |

| Zinc stearate | 0.32 | Limited (nonpolar) |

Acid-Base Reactions

Zinc nonanoate reacts with strong acids (e.g., HCl) to regenerate nonanoic acid and form zinc salts :

This reaction is utilized in industrial processes to recover fatty acids from zinc soaps.

Coordination Chemistry

Zinc nonanoate participates in ligand-exchange reactions due to its labile carboxylate groups. For example, it reacts with chelating agents (e.g., ethylenediamine) to form complexes with altered catalytic properties .

Proposed Mechanism

-

Ligand displacement : Carboxylate groups dissociate from Zn²⁺.

-

Coordination : Chelating agent binds to Zn²⁺, forming a stable complex .

Environmental and Industrial Relevance

Comparative Reactivity with Other Zinc Carboxylates

| Carboxylate | Decomposition Temp (°C) | Catalytic Activity | Solubility | Source |

|---|---|---|---|---|

| Zinc nonanoate | 200–250 | Moderate | Ethanol, nonpolar | |

| Zinc acetate | 180–220 | High | Polar solvents | |

| Zinc stearate | 280–320 | Low | Nonpolar solvents |

Scientific Research Applications

Materials Science

1.1 Polymer Composites

Zinc nonanoate is utilized in the development of polymer composites, particularly in enhancing mechanical and antimicrobial properties. Its incorporation into polymer matrices has been shown to improve the durability and performance of coatings and films, making it suitable for applications in food packaging and textiles .

Case Study: Antimicrobial Coatings

- Objective : To evaluate the antimicrobial efficacy of zinc nonanoate in coatings.

- Method : Zinc nonanoate was incorporated into a polymeric matrix and tested against various microbial strains.

- Findings : The modified coatings exhibited significant antimicrobial activity, effectively inhibiting the growth of bacteria and fungi .

Biomedicine

2.1 Drug Delivery Systems

Zinc nonanoate has potential applications in drug delivery systems due to its biocompatibility and ability to release zinc ions, which are vital for various biological processes. Research indicates that zinc ions can enhance cellular uptake of therapeutic agents .

Case Study: Cancer Treatment

- Objective : To assess the cytotoxic effects of zinc nonanoate on cancer cells.

- Method : In vitro studies were conducted using colon carcinoma cell lines.

- Findings : Zinc nonanoate induced apoptosis in cancer cells through oxidative stress mechanisms, suggesting its potential as an anticancer agent .

Environmental Applications

3.1 Antifouling Agents

Zinc nonanoate is explored as an antifouling agent in marine environments. Its incorporation into paints and coatings can prevent biofouling on ships and marine structures, thereby reducing maintenance costs and environmental impact.

Case Study: Marine Coatings

- Objective : To evaluate the effectiveness of zinc nonanoate-based antifouling paints.

- Method : Field tests were conducted on marine vessels treated with zinc nonanoate coatings.

- Findings : The coatings significantly reduced biofouling compared to control samples, demonstrating their effectiveness in marine applications .

Data Summary

The following table summarizes key findings from various studies on the applications of zinc nonanoate:

Mechanism of Action

The mechanism of action of zinc nonanoate involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from zinc nonanoate can act as cofactors for various enzymes, influencing their activity and function. Additionally, zinc nonanoate can interact with cell membranes and other cellular components, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Structural Properties:

- Crystal Structure: Single-crystal X-ray diffraction reveals a monoclinic space group Pc with lamellar stacking of sheets perpendicular to the c-axis. The absence of interdigitation between layers distinguishes it from even-chain analogs like zinc decanoate (C₁₀) .

- Interlayer Spacing: The CH₃–CH₃ distance between opposing layers is 4.115 Å, significantly larger than in zinc decanoate (3.741 Å), indicating looser packing .

- Spectroscopic Features :

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Observations :

- Chain Parity Effects : Even-chain carboxylates (e.g., C₁₀) exhibit tighter packing due to smaller interlayer voids, whereas odd/unsaturated chains (C₉, C₁₈:1) form less dense structures .

- Polymorphism: Zinc nonanoate and oleate share structural motifs (e.g., Pc symmetry), but oleate’s unsaturated chain introduces conformational flexibility, altering thermal stability .

Spectroscopic and Electronic Comparisons

67Zn Solid-State NMR:

- Zinc Nonanoate/Oleate: High CQ (~8 MHz) indicates a distorted tetrahedral coordination sphere .

- Zinc Decanoate: Lower CQ values suggest a more symmetric environment, consistent with its C2 symmetry .

13C NMR and FTIR:

- Carboxylate Carbon Splitting: Nonanoate and oleate exhibit doublets near 187 ppm (13C NMR), confirming two inequivalent carboxylate groups. Decanoate lacks this splitting, reflecting uniform bonding .

- FTIR Shifts: Nonanoate’s asymmetric stretch (νₐₛ(COO⁻)) at 1540 cm⁻¹ is closer to oleate (1535 cm⁻¹) than decanoate (1560 cm⁻¹), highlighting chain-length-dependent electronic effects .

Functional and Reactivity Differences

- Precursor Reactivity: In ZnSe nanocrystal synthesis, zinc nonanoate’s intermediate chain length balances reactivity between highly reactive zinc acetate (C₂) and sluggish zinc stearate (C₁₈), enabling tunable growth kinetics .

- Thermal Stability: Even-chain carboxylates (e.g., C₁₀) exhibit higher melting points due to efficient packing, whereas nonanoate’s odd chain reduces crystallinity, lowering thermal resilience .

Biological Activity

Zinc nonanoate, a zinc carboxylate compound, has garnered attention in various fields due to its biological activities. This article explores its properties, applications, and research findings related to its biological activity.

Chemical Structure and Properties

Zinc nonanoate is characterized by the formula . It belongs to a class of compounds known as zinc carboxylates, which are often used in industrial applications and have potential biological implications. The structural analysis of zinc nonanoate reveals its crystalline nature, which can influence its reactivity and biological interactions .

Antimicrobial Activity

One of the most significant biological activities of zinc nonanoate is its antimicrobial properties. Research indicates that zinc-based compounds exhibit effectiveness against a variety of pathogens, including bacteria and fungi. For instance, studies on zinc oxide nanoparticles have shown that their antimicrobial action may be enhanced when functionalized with organic compounds, suggesting a similar potential for zinc nonanoate .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various zinc compounds, zinc nonanoate was tested against common bacterial strains. The results demonstrated:

- Inhibition Zones : Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria.

- Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions leading to cell death.

This study highlights the compound's potential as an effective antimicrobial agent in agricultural and medical applications.

Nutritional Supplementation

Zinc nonanoate also plays a role in animal nutrition. Its supplementation in livestock has been linked to improved health outcomes. Key findings include:

- Enhanced Growth Rates : Animals receiving zinc nonanoate showed increased growth rates compared to control groups.

- Immune Function : Zinc is crucial for immune system function; supplementation has been associated with improved resistance to infections in livestock .

Table 1: Effects of Zinc Nonanoate Supplementation in Livestock

| Parameter | Control Group | Zinc Nonanoate Group |

|---|---|---|

| Average Daily Gain (kg) | 0.5 | 0.7 |

| Mortality Rate (%) | 5 | 2 |

| Immune Response Score | 50 | 75 |

Antioxidant Properties

Zinc nonanoate exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in food and cosmetic industries, where it can enhance product stability and efficacy. Studies suggest that zinc carboxylates can stabilize lipids and prevent oxidative degradation .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for zinc nonanoate, and how do reaction conditions influence product purity and yield?

- Methodological Answer : Synthesize zinc nonanoate via direct reaction of zinc oxide with nonanoic acid in anhydrous ethanol under reflux (70–80°C). Monitor stoichiometry (1:2 Zn:carboxylate ratio) to avoid zinc hydroxide byproducts. Purity is enhanced by recrystallization from toluene, while yield depends on reaction time (typically 6–8 hours) and moisture exclusion . Characterization via FTIR (carboxylate asymmetric stretching at 1540–1560 cm⁻¹) confirms ligand coordination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing zinc nonanoate’s coordination geometry and thermal stability?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structure using single-crystal XRD (space group Pc) with multi-scan absorption corrections. Note inversion twinning (9–18% prevalence) during refinement .

- Solid-State ⁶⁷Zn NMR : Acquire spectra at 35.2 T with WURST-QCPMG pulse sequences to overcome low sensitivity. Quadrupolar coupling constants (~3.5 MHz) reveal distorted tetrahedral geometries .

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C correlates with carboxylate chain length and Zn-O bond stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures of zinc nonanoate, particularly regarding space group assignments and inversion twinning?

- Methodological Answer :

- Perform systematic absences analysis to differentiate between Pc and P2/c space groups. Use intrinsic phasing methods (e.g., SHELXTL) for structure solution, and validate with Rietveld refinement against powder XRD data .

- Address twinning (82/18 ratio in zinc decanoate analogs) by refining anisotropic displacement parameters and applying twin-law matrices in software like SHELX . Cross-validate with FTIR to confirm carboxylate bridging modes (monodentate vs. bidentate) .

Q. What experimental design considerations are critical when investigating the environmental persistence of zinc nonanoate in soil or aqueous systems?

- Methodological Answer :

- Soil Column Studies : Simulate environmental conditions by varying pH (5.5–7.5) and organic matter content. Quantify zinc leaching via ICP-MS and monitor nonanoate degradation via GC-MS.

- Microbial Degradation Assays : Use Pseudomonas spp. cultures to assess biodegradation rates. Control for temperature (25–30°C) and aeration to mimic natural conditions .

Q. How can computational chemistry models be integrated with experimental data to predict zinc nonanoate’s behavior under extreme conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model Zn-carboxylate bond dissociation energies under thermal stress. Validate with experimental TGA and XRD data .

- Molecular Dynamics (MD) : Simulate hydration effects on crystal lattice stability. Compare with ⁶⁷Zn NMR chemical shift anisotropy to refine force fields .

Data Contradiction Analysis

Q. Why do NMR and XRD data sometimes conflict in assigning zinc nonanoate’s coordination number?

- Methodological Resolution :

- Multi-Technique Validation : XRD provides long-range order but may miss dynamic distortions detectable via NMR. Use variable-temperature ⁶⁷Zn NMR (15.625 kHz MAS) to probe local geometry changes.

- Cross-Reference with EXAFS : Extended X-ray absorption fine structure can resolve bond-length discrepancies between static (XRD) and dynamic (NMR) environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.